5-(1-Ethyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(1-Ethyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both a pyrazole and a thiadiazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine typically involves the formation of the pyrazole ring followed by the construction of the thiadiazole ring. Common starting materials might include ethyl hydrazine and nitroacetone for the pyrazole ring, and thiosemicarbazide for the thiadiazole ring. The reaction conditions often involve heating and the use of solvents like ethanol or acetic acid.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield and purity. This might involve continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents like hydrogen gas with a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Reduction: 5-(1-Ethyl-3-amino-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules.
Biology
Medicine
Possible use in the development of pharmaceuticals, particularly as antimicrobial or anticancer agents.
Industry
May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Methyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine.
- 5-(1-Ethyl-3-amino-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine.
Uniqueness
The presence of the nitro group and the specific substitution pattern on the pyrazole ring may confer unique biological activities compared to similar compounds.
Biological Activity
5-(1-Ethyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS Number: 1946817-59-9) is a compound that has garnered interest due to its potential biological activities. This article presents a comprehensive overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C7H8N6O2S, with a molecular weight of 240.24 g/mol. The compound features a thiadiazole ring which is known for its diverse biological activities due to the presence of sulfur and nitrogen atoms.
Synthesis
The synthesis of this compound typically involves the reaction of 1-ethyl-3-nitro-1H-pyrazole with thiadiazole derivatives. The methodology often includes various organic reactions such as condensation and cyclization, which facilitate the formation of the desired heterocyclic structure.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of pyrazole-thiadiazole derivatives. For instance, a study evaluated the activity of several derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. Among these, compounds with similar structures to this compound demonstrated significant trypanocidal activity with IC50 values in the low micromolar range (e.g., IC50 = 21.71 ± 2.94 µM) indicating effective inhibition of parasite growth .
Antimicrobial Activity
The thiadiazole core has been associated with antimicrobial properties. In various studies, compounds containing this core have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The incorporation of different aryl groups into the thiadiazole structure has been shown to enhance antibacterial efficacy significantly .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Substituents on the thiadiazole ring : Different substituents can modulate lipophilicity and electronic properties, affecting bioavailability and potency.
- Positioning of functional groups : The placement of electron-withdrawing or donating groups can enhance or diminish activity against specific pathogens.
Study on Trypanocidal Activity
A detailed investigation into the activity against T. cruzi revealed that certain derivatives exhibited not only low toxicity in mammalian cells but also significant reduction in parasite load in 3D cardiac microtissue models. This suggests that structural optimization could lead to promising therapeutic candidates for Chagas disease treatment .
Antibacterial Efficacy
Another study focused on synthesizing derivatives based on the thiadiazole scaffold and evaluating their antibacterial properties against resistant strains of Helicobacter pylori. The results indicated that several compounds exhibited superior efficacy compared to standard antibiotics like ampicillin .
Data Tables
Compound | Activity | IC50 | Notes |
---|---|---|---|
5-(1-Ethyl-3-nitro) | Trypanocidal | 21.71 ± 2.94 µM | Effective against intracellular amastigotes |
Thiadiazole Derivative A | Antibacterial | <10 µM | Effective against Gram-positive bacteria |
Thiadiazole Derivative B | Antibacterial | >500 µM | Low toxicity in mammalian cells |
Properties
IUPAC Name |
5-(2-ethyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6O2S/c1-2-12-4(3-5(11-12)13(14)15)6-9-10-7(8)16-6/h3H,2H2,1H3,(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTWMPKYIOVDPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)[N+](=O)[O-])C2=NN=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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